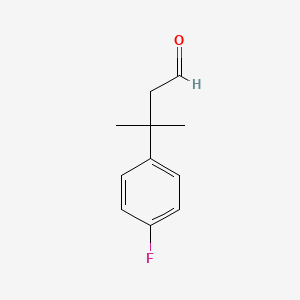

3-(4-Fluorophenyl)-3-methylbutyraldehyde

Description

3-(4-Fluorophenyl)-3-methylbutyraldehyde is an aliphatic aldehyde featuring a 4-fluorophenyl substituent and a branched methyl group on the β-carbon. Its molecular structure combines the reactivity of an aldehyde group with the electronic effects of the fluorinated aromatic ring, making it valuable in organic synthesis, particularly in the preparation of pharmaceuticals and specialty chemicals.

Properties

Molecular Formula |

C11H13FO |

|---|---|

Molecular Weight |

180.22 g/mol |

IUPAC Name |

3-(4-fluorophenyl)-3-methylbutanal |

InChI |

InChI=1S/C11H13FO/c1-11(2,7-8-13)9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3 |

InChI Key |

LENLMFLRVCNLJA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC=O)C1=CC=C(C=C1)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aldehydes with Fluorophenyl Substituents

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde

- Structure : Incorporates an indole ring and acrylaldehyde group.

- Conformation : Single-crystal studies show planar geometry in the indole system, with the fluorophenyl group contributing to rigidity .

- Reactivity : The conjugated acrylaldehyde group enhances electrophilicity compared to 3-(4-fluorophenyl)-3-methylbutyraldehyde, enabling Michael addition reactions.

3-Fluoro-4-hydroxybenzaldehyde

- Structure : Aromatic aldehyde with hydroxyl and fluorine substituents.

- Properties: The hydroxyl group introduces hydrogen-bonding capability, increasing solubility in polar solvents compared to the non-hydroxylated target compound .

Non-Aldehyde Fluorophenyl Derivatives

Ethyl 3-(4-fluorophenyl)-3-oxopropanoate

- Structure : Ketone-ester hybrid with a fluorophenyl group.

- Reactivity : The ester group provides hydrolytic stability, contrasting with the aldehyde’s susceptibility to oxidation. Molecular weight (210.2 g/mol) is higher than typical aldehydes, affecting diffusion properties .

3-(4-Fluoro-3-methylphenyl)-3-methylbutanoic Acid

Heterocyclic Fluorophenyl Compounds

Pyrazole Derivatives (e.g., Compound 1 in )

- Structure : 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde.

- Conformation : Dihedral angles between pyrazole and fluorophenyl rings range from 4.64° to 10.53°, indicating partial planarity that enhances π-π stacking in crystals .

- Applications : Used in medicinal chemistry for antimicrobial agents, leveraging the pyrazole scaffold’s bioactivity.

Thiazole Derivatives (Compounds 4 and 5 in )

Aliphatic Aldehydes Without Fluorine

3-Methylbutyraldehyde (iso-Valeraldehyde)

Key Comparative Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.